2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a complex organic compound that features a phenoxy group, a thiophene ring, and a cyclopentyl moiety
Mechanism of Action
Target of Action
It is known that thiophene derivatives, a key structural component of this compound, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes at the molecular level that result in the observed biological effects .
Biochemical Pathways
Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound may affect a variety of biochemical pathways related to inflammation, cancer, microbial infections, hypertension, and atherosclerosis .
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that the compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopentyl moiety, followed by the introduction of the thiophene ring through a cyclization reaction. The phenoxy group is then attached via a nucleophilic substitution reaction. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
2-phenoxyacetamide: Lacks the thiophene and cyclopentyl groups, making it less complex.
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide: Lacks the phenoxy group, which may reduce its bioactivity.
2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}amine: The amine group may alter its reactivity and biological properties.
Uniqueness
2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phenoxy group, thiophene ring, and cyclopentyl moiety allows for diverse interactions and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
2-phenoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-17(13-21-15-7-2-1-3-8-15)19-14-18(10-4-5-11-18)16-9-6-12-22-16/h1-3,6-9,12H,4-5,10-11,13-14H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSIZYZNRSGJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.